molecular formula C7H5N3O6 B1619731 3,4,5-Trinitrotoluene CAS No. 603-15-6

3,4,5-Trinitrotoluene

Cat. No.: B1619731
CAS No.: 603-15-6
M. Wt: 227.13 g/mol
InChI Key: MRVQHWLGKAVHRB-UHFFFAOYSA-N
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Description

3,4,5-Trinitrotoluene is a chemical compound with the molecular formula C7H5N3O6 . It contains 21 atoms in total, including 5 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, and 6 Oxygen atoms . It is known to produce nitric oxide (NO) which is implicated in vascular smooth muscle relaxation through a cGMP-mediated signal transduction pathway .


Synthesis Analysis

The synthesis of 2,4,6-Trinitrotoluene (TNT) involves the nitration of 2,4-dinitrotoluene (DNT) and its conversion to TNT at a gram scale with the use of a fully automated flow chemistry system . The conversion of DNT to TNT traditionally requires the use of highly hazardous reagents like fuming sulfuric acid (oleum), fuming nitric acid (90–100%), and elevated temperatures .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The molecular weight of this compound is 227.131 Da .


Chemical Reactions Analysis

The chemical reactions of 2,4,6-Trinitrotoluene (TNT) have been studied extensively. For instance, the TNT degradation efficiency of UV (253.7 nm wavelength) combined with reducing agents such as sulfite, dithionite, and sulfide was investigated .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C7H5N3O6, an average mass of 227.131 Da, and a mono-isotopic mass of 227.017838 Da .

Scientific Research Applications

Microbial Degradation and Environmental Remediation

  • TNT undergoes biotransformation under aerobic and anaerobic conditions, leading to the formation of aminodinitrotoluenes and other products, without mineralizing the aromatic ring. This highlights the complexity of TNT biodegradation and the challenges in developing biomineralization-based technologies for environmental remediation (Hawari et al., 2000).
  • Sediment-mediated reduction of TNT has been observed, indicating the transformation of TNT to aromatic polyamines, which then undergo sorption and further transformation in sediment-water systems (Elovitz & Weber, 1999).

Detection and Sensing Technologies

  • Advances in electrochemical sensors for TNT detection have been significant, focusing on high sensitivity and selectivity for trace levels in environmental samples, crucial for security and environmental monitoring (Ping Li et al., 2019).
  • The use of ionic liquid-graphene hybrid nanosheets has shown to enhance the electrochemical detection of TNT, offering rapid and highly sensitive methods suitable for various applications (Shaojun Guo et al., 2011).

Phytoremediation

  • Studies on phytoremediation using vetiver grass have demonstrated its potential to remove TNT from contaminated solutions, offering an eco-friendly and cost-effective method for remediating TNT-contaminated sites (Makris et al., 2007).

Transformation and Decomposition Studies

  • Research on the transformation of TNT to triaminotoluene by mixed cultures in methanogenic conditions provides insights into the biological pathways of TNT degradation, crucial for developing effective bioremediation strategies (Hwang et al., 2000).
  • The study of gas-phase unimolecular decomposition of TNT offers a deeper understanding of its stability and reactivity, which is essential for safe handling and storage (Khrapkovskii et al., 2017).

Safety and Hazards

3,4,5-Trinitrotoluene is a highly toxic chemical. It can cause skin irritation and other toxic consequences . It is also known to be toxic if swallowed, toxic in contact with skin, and harmful if inhaled .

Mechanism of Action

Target of Action

The primary target of TNT is the enzyme Pentaerythritol tetranitrate reductase in the organism Enterobacter cloacae . This enzyme plays a crucial role in the metabolism of TNT.

Mode of Action

TNT is an explosive chemical that can cause skin irritation and other toxic consequences . The chemical structure of TNT dictates that biological detoxification pathways follow predominantly reductive transformation of the nitro groups .

Biochemical Pathways

The metabolism of TNT in microorganisms under aerobic and anaerobic conditions involves various biochemical pathways . The main class of enzymes involved in the destruction of TNT are nitroreductases; oxidases, hydrogenases, and peroxidases may also be involved in degradation . The biochemical pathways and mechanisms employed by various bacteria in TNT degradation highlight the role of enzymes and metabolic intermediates .

Result of Action

The result of TNT’s action is largely dependent on its mode of action and the biochemical pathways it affects. It is known to cause skin irritation and other toxic consequences . On a molecular level, TNT causes reductive transformation of the nitro groups .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of TNT. For instance, TNT is a major worldwide environmental pollutant, and its persistence in the environment presents health and environmental concerns . The biodegradation of TNT in the environment has been studied in both aerobic and anaerobic environments in the aqueous and soil strata .

Properties

IUPAC Name

5-methyl-1,2,3-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O6/c1-4-2-5(8(11)12)7(10(15)16)6(3-4)9(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVQHWLGKAVHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209051
Record name 3,4,5-Trinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-15-6
Record name 3,4,5-Trinitrotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trinitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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